molecular formula C20H17F3N4O3S B2560234 N-((5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 903346-94-1

N-((5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No. B2560234
CAS RN: 903346-94-1
M. Wt: 450.44
InChI Key: GCVQYZWHOBQAOB-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzylamino group, an oxadiazole ring, a thioether linkage, and a trifluoromethyl group attached to a benzamide. These groups could potentially contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of the oxadiazole ring and the benzylamino group. The trifluoromethyl group is a strong electron-withdrawing group, which could affect the compound’s electronic structure .


Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the exact chemical reactions this compound might undergo. But based on its structure, it could potentially participate in a variety of organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. The presence of the trifluoromethyl group could make the compound more lipophilic, which could affect its solubility and stability .

Scientific Research Applications

Trifluoromethylation Reactions

The trifluoromethyl group (CF₃) is increasingly important in pharmaceuticals, agrochemicals, and materials. N-((5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide can serve as a precursor for introducing CF₃ groups into organic molecules. Researchers have explored its use in visible-light-promoted S-trifluoromethylation reactions. Specifically, it acts as a trifluoromethyl radical precursor, enabling the functionalization of thiophenols under photoredox catalyst-free conditions .

Antiviral Activity

In the realm of medicinal chemistry, derivatives of benzofuran have been investigated for their antiviral properties. While not directly related to the compound , similar structures may exhibit antiviral activity. Researchers have synthesized 2-amino[thio]methyl derivatives of 4,5-dihydroxybenzofuran and evaluated their efficacy against viral infections .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

properties

IUPAC Name

N-[[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O3S/c21-20(22,23)15-8-4-7-14(9-15)18(29)25-11-17-26-27-19(30-17)31-12-16(28)24-10-13-5-2-1-3-6-13/h1-9H,10-12H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVQYZWHOBQAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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